molecular formula C10H11N3OS B1467355 {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250359-45-5

{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B1467355
CAS RN: 1250359-45-5
M. Wt: 221.28 g/mol
InChI Key: HSENQJFEFRVWSX-UHFFFAOYSA-N
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Description

This compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methylsulfanyl group attached to a phenyl ring . Compounds with these functional groups are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The methylsulfanyl group would add some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable under both acidic and basic conditions. The methylsulfanyl group can undergo oxidation to form a sulfoxide or a sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the 1,2,3-triazole ring might increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Applications in Catalyst Synthesis and Structural Studies

  • Catalyst Synthesis and Theoretical Studies :

    • A study describes the synthesis of certain heterocyclic amides and their use as intermediates in catalyst-free reactions. Density Functional Theory (DFT) calculations and crystallographic analyses of molecular interactions and conformations were conducted, highlighting the compound's significance in developing catalysts and understanding reaction mechanisms (Moreno-Fuquen et al., 2019).
  • Crystal Structural Analysis :

    • Research on crystal structures of certain triazole derivatives, which showed α-glycosidase inhibition activity, provided detailed insights into the molecular conformations and intermolecular interactions. These findings contribute to understanding how structural variations can influence biological activities (Gonzaga et al., 2016).
    • Another study focused on the synthesis and characterization of a triazole compound, analyzing its crystal structure to understand its molecular arrangement and potential interactions, further contributing to the structural knowledge of such compounds (Cao et al., 2010).

Applications in Material Science and Chemistry

  • Material Properties and Liquid Crystal Behavior :

    • A series of compounds were synthesized, characterized, and their crystal structures were analyzed. These compounds were found to display liquid crystal behaviors, indicating potential applications in material science and optoelectronics (Zhao et al., 2013).
  • Electrochemical Studies :

    • A detailed electrochemical study was conducted on certain thiotriazoles, showing their electrooxidation properties. The research provided comprehensive insights into the redox behavior, reaction mechanisms, and potential applications of these compounds in electrochemical sensors or devices (Fotouhi et al., 2002).

Applications in Biological Studies and Drug Design

  • Antimicrobial Activity :

    • The synthesis of novel benzofuran based 1,2,3-triazoles demonstrated high antimicrobial activity. This discovery paves the way for developing new antimicrobial agents and understanding the relationship between structure and biological activity (Sunitha et al., 2017).
  • Anticancer Activity :

    • Research on aziridine-1,2,3-triazole hybrid derivatives revealed their significant anticancer activity, especially against leukemia and hepatoma cells. The findings from this study could contribute to the development of new cancer therapies and the understanding of cancer cell dynamics (Dong et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many 1,2,3-triazole derivatives exhibit antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper protective measures should be taken when handling it .

Future Directions

The future research on this compound could involve exploring its biological activities and optimizing its properties for potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability. In vitro studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its metabolism and detoxification . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the transport of this compound in the bloodstream, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

[1-(4-methylsulfanylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-15-10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSENQJFEFRVWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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